N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine
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Overview
Description
N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine is a chemical compound known for its significant role in medicinal chemistry, particularly as an anticancer agent. This compound is a small-molecule tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), making it a valuable asset in the treatment of various cancers, including non-small cell lung cancer and pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine typically involves multiple steps, including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution . One common method involves the chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one using oxalyl chloride or thionyl chloride, followed by reaction with 3-ethynylaniline .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process often includes recrystallization to remove impurities and achieve a purity level greater than 99.9% . The use of highly polar reagents, such as piperazine, in nucleophilic substitution reactions helps in transforming intermediate byproducts into more easily removable compounds .
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ethynyl group or the quinazoline ring.
Reduction: Typically involves the reduction of nitro groups if present in intermediates.
Substitution: Nucleophilic substitution reactions are common, especially during the synthesis process.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Piperazine or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Scientific Research Applications
N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of quinazoline derivatives.
Biology: Investigated for its effects on cellular signaling pathways.
Mechanism of Action
The compound exerts its effects by inhibiting the phosphorylation of EGFR tyrosine kinase. By competing with ATP for binding to the tyrosine kinase domain of EGFR, it blocks the downstream signaling pathways that promote tumor cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor that also targets other members of the ErbB family.
Lapatinib: Targets both EGFR and HER2/neu receptors.
Uniqueness
N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine is unique due to its specific binding affinity and reversible inhibition of EGFR, which allows for a more controlled therapeutic effect compared to irreversible inhibitors .
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(14-16)25-22-18-8-9-19(28-12-10-26-2)21(29-13-11-27-3)20(18)23-15-24-22/h1,5-9,14-15H,10-13H2,2-3H3,(H,23,24,25) |
InChI Key |
OMWZPNAQCXESNS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C2=C(C=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |
Origin of Product |
United States |
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